molecular formula C15H15ClFNO2S B2482204 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide CAS No. 2097935-37-8

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide

Cat. No.: B2482204
CAS No.: 2097935-37-8
M. Wt: 327.8
InChI Key: RYEVVRHLPVZSHO-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, along with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the chloro or fluoro substituents using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, PCC

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted benzamide derivatives

Scientific Research Applications

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide
  • 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)furan-2-yl]ethyl}benzamide
  • 2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)pyrrole-2-yl]ethyl}benzamide

Uniqueness

2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The thiophene ring also imparts distinct electronic properties compared to other heterocycles like furan or pyrrole.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEVVRHLPVZSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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